Benzo[d]isothiazole-7-carboxylic acid
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Overview
Description
Benzo[d]isothiazole-7-carboxylic acid is a heterocyclic compound that features a benzene ring fused to an isothiazole ring with a carboxylic acid functional group at the 7th position
Mechanism of Action
Target of Action
Benzo[d]isothiazole-7-carboxylic acid is a derivative of the thiazole ring, which has been found in many potent biologically active compounds Thiazole derivatives have been known to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
They interact with their targets, leading to various changes that contribute to their antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor properties .
Biochemical Pathways
Thiazole derivatives are known to influence multiple biological targets and pathways .
Pharmacokinetics
It is known to have high gastrointestinal absorption . It is also known to inhibit CYP1A2, an enzyme involved in drug metabolism .
Result of Action
Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor effects .
Biochemical Analysis
Biochemical Properties
It is known that isothiazoles, the class of compounds to which it belongs, can interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in significant ways .
Cellular Effects
Compounds with isothiazole structures have been shown to have diverse effects on cells, influencing cell function, signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Isothiazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of isothiazole compounds can change over time in laboratory settings .
Dosage Effects in Animal Models
It is known that the effects of isothiazole compounds can vary with different dosages in animal models .
Metabolic Pathways
It is known that isothiazole compounds can be involved in various metabolic pathways .
Transport and Distribution
It is known that isothiazole compounds can interact with various transporters and binding proteins .
Subcellular Localization
It is known that isothiazole compounds can be directed to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[d]isothiazole-7-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of 2-aminobenzenethiol with carbon disulfide followed by oxidation and subsequent carboxylation. Another method includes the use of metal-catalyzed cross-coupling reactions, where pre-functionalized aromatic compounds undergo cyclization to form the isothiazole ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Benzo[d]isothiazole-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Typical reaction conditions involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound, which can be further utilized in different applications .
Scientific Research Applications
Benzo[d]isothiazole-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a scaffold for drug development, particularly in designing inhibitors for specific enzymes and receptors.
Industry: The compound is used in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties
Comparison with Similar Compounds
Similar Compounds
Similar compounds to benzo[d]isothiazole-7-carboxylic acid include:
Benzothiazole: A structurally related compound with a sulfur and nitrogen heterocycle fused to a benzene ring.
Isothiazole: A five-membered ring containing sulfur and nitrogen atoms.
Thiazole: Another five-membered ring with sulfur and nitrogen, but with different positioning of the heteroatoms
Uniqueness
What sets this compound apart is the presence of the carboxylic acid group at the 7th position, which imparts unique chemical reactivity and potential for forming various derivatives. This functional group also enhances its solubility and ability to participate in hydrogen bonding, making it a versatile compound for diverse applications .
Properties
IUPAC Name |
1,2-benzothiazole-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-8(11)6-3-1-2-5-4-9-12-7(5)6/h1-4H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUDWXMKSIIWHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)SN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260382-80-6 |
Source
|
Record name | 1,2-benzothiazole-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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